molecular formula C8H24N2Si2 B3120658 1,2-Bis(dimethylamino)tetramethyldisilane CAS No. 26798-99-2

1,2-Bis(dimethylamino)tetramethyldisilane

Cat. No.: B3120658
CAS No.: 26798-99-2
M. Wt: 204.46 g/mol
InChI Key: XSHGQODRSIIXGT-UHFFFAOYSA-N
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Description

1,2-Bis(dimethylamino)tetramethyldisilane is an organosilicon compound with the molecular formula C8H24N2Si2. It is a colorless to yellow liquid with a distinctive ammonia-like odor. This compound is highly flammable and insoluble in water but soluble in most organic solvents. It is widely used as a silicone reagent and intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(dimethylamino)tetramethyldisilane is typically prepared through a hydrosilation reaction. One common method involves reacting chlorosilanes with dimethylamine under either alkaline or acidic conditions . The reaction conditions must be carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrosilation reactions. The process requires precise control of temperature, pressure, and reactant concentrations to maximize yield and purity. Safety measures are crucial due to the compound’s flammability and reactivity with moisture .

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(dimethylamino)tetramethyldisilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon-oxygen compounds, while substitution reactions can produce a variety of organosilicon derivatives .

Scientific Research Applications

1,2-Bis(dimethylamino)tetramethyldisilane has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-bis(dimethylamino)tetramethyldisilane exerts its effects involves its ability to introduce dimethylamino functional groups into organic molecules. This is achieved through nucleophilic substitution reactions, where the dimethylamino groups replace other functional groups in the target molecule. The compound’s reactivity with moisture and protic solvents also plays a role in its chemical behavior .

Comparison with Similar Compounds

Uniqueness: 1,2-Bis(dimethylamino)tetramethyldisilane is unique due to the presence of two dimethylamino groups, which confer distinct reactivity and functionalization capabilities.

Properties

IUPAC Name

N-[[dimethylamino(dimethyl)silyl]-dimethylsilyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24N2Si2/c1-9(2)11(5,6)12(7,8)10(3)4/h1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHGQODRSIIXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)[Si](C)(C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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